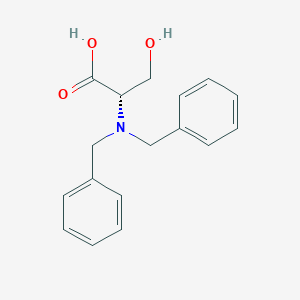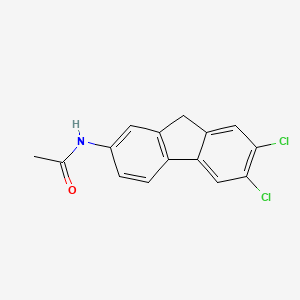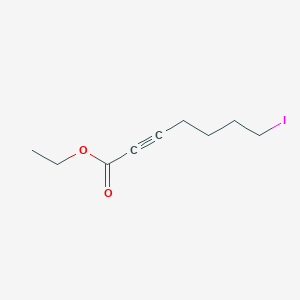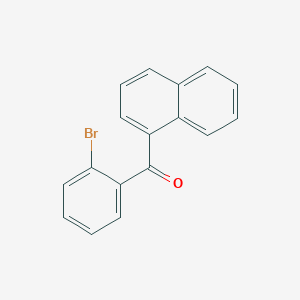![molecular formula C15H13NO2 B14350298 6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one CAS No. 92599-07-0](/img/no-structure.png)
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the benzo[h]quinolin-2(1H)-one structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the methyl group at the 4th position.
4-Methylquinoline: Lacks the methoxy group at the 6th position.
Uniqueness
6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its simpler analogs.
特性
| 92599-07-0 | |
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
6-methoxy-4-methyl-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C15H13NO2/c1-9-7-14(17)16-15-11-6-4-3-5-10(11)13(18-2)8-12(9)15/h3-8H,1-2H3,(H,16,17) |
InChIキー |
ZWRASMCQZXOPNH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC2=C1C=C(C3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)





![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)

